![molecular formula C13H12N2O4S B2776223 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid CAS No. 733031-16-8](/img/structure/B2776223.png)
3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid
説明
3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of pyridine-3-methanol with benzenesulfonyl chloride under basic conditions to form the intermediate pyridin-3-ylmethyl benzenesulfonate. This intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Applications
1. Antihypertensive Activity
Research indicates that derivatives of sulfamoylbenzoic acid, including 3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid, have demonstrated antihypertensive effects. These compounds can be synthesized to enhance their efficacy while minimizing adverse effects typically associated with diuretics, such as hypokalemia and glucose intolerance .
2. Diuretic Properties
Although many sulfamoylbenzoic acid derivatives exhibit diuretic effects, this compound is noted for its reduced diuretic activity at therapeutic doses. This characteristic makes it a candidate for treatments requiring blood pressure control without significant fluid loss .
3. Synthesis of Active Pharmaceutical Ingredients
The compound serves as a precursor in the synthesis of various pharmaceuticals. Its ability to react with amines to form active derivatives allows for the development of new medications targeting hypertension and related disorders .
Case Studies
Case Study 1: Efficacy in Animal Models
In studies involving DOCA/saline-induced hypertensive rats, compounds similar to this compound were administered to evaluate their antihypertensive effects. Results indicated a significant reduction in systolic blood pressure without major diuretic effects, suggesting a favorable therapeutic profile .
Case Study 2: Comparative Analysis with Existing Drugs
Comparative studies with established antihypertensive agents showed that derivatives of sulfamoylbenzoic acids could achieve similar efficacy levels while presenting fewer side effects. This highlights the potential for developing new medications based on this compound .
作用機序
The mechanism of action of 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This compound can also affect signaling pathways by binding to specific receptors .
類似化合物との比較
Similar Compounds
4-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid: Similar structure but with the sulfonyl group at the 4-position on the benzoic acid ring.
3-[(Pyridin-2-ylmethyl)sulfamoyl]benzoic acid: Similar structure but with the pyridine ring attached at the 2-position.
Uniqueness
3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the sulfonyl group and the pyridine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs .
生物活性
3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables that summarize key findings from various research studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a pyridin-3-ylmethyl sulfamoyl group. Its molecular formula is , with a molecular weight of approximately 268.35 g/mol. The unique structural characteristics contribute to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound primarily arises from its ability to interact with specific proteins and enzymes:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in target proteins, leading to inhibition or modulation of enzyme activity. Notably, it has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is crucial in inflammatory processes.
- Receptor Interaction : The compound may also influence signaling pathways by binding to receptors involved in various physiological processes, including inflammation and pain response.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cPLA2α, which plays a pivotal role in the release of arachidonic acid and subsequent production of pro-inflammatory mediators . This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives with similar structures exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating their potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, revealing insights into its therapeutic potential:
- Study on cPLA2α Inhibition :
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
Compound Name | Structure Variation | Biological Activity | IC50/MIC Values |
---|---|---|---|
4-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid | Sulfonyl group at 4-position | Moderate anti-inflammatory | Not specified |
3-[(Pyridin-2-ylmethyl)sulfamoyl]benzoic acid | Pyridine at 2-position | Lower potency against cPLA2α | Not specified |
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid | Methoxy group addition | Significant anti-inflammatory | IC50 = 293 nM |
特性
IUPAC Name |
3-(pyridin-3-ylmethylsulfamoyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)11-4-1-5-12(7-11)20(18,19)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVQSMJDGOZBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733031-16-8 | |
Record name | 3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。